molecular formula C20H20N2O3 B2857712 N-[2-(3-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 953152-75-5

N-[2-(3-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2857712
CAS No.: 953152-75-5
M. Wt: 336.391
InChI Key: RRLJOWXTRJNNIP-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic acetamide derivative characterized by a methoxyphenylethyl chain linked to a 5-phenylisoxazole moiety via an acetamide bridge.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-18-9-5-6-15(12-18)10-11-21-20(23)14-17-13-19(25-22-17)16-7-3-2-4-8-16/h2-9,12-13H,10-11,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLJOWXTRJNNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting an amine with acetic anhydride or acetyl chloride under basic conditions.

    Introduction of the Methoxyphenethyl Group: The final step involves the nucleophilic substitution reaction where the methoxyphenethyl group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[2-(3-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core Influence : Replacing the isoxazole (target compound) with benzothiazole (as in ) introduces sulfur and fluorine atoms, increasing molecular weight and lipophilicity.
  • Substituent Effects : Methoxy groups enhance solubility, while bulky substituents (e.g., trifluoromethyl in ) may improve metabolic stability.

Key Observations :

  • Microwave-assisted synthesis (e.g., ) reduces reaction time but may yield less than traditional methods.
  • Catalytic hydrogenation (as in ) improves stereochemical control but requires specialized catalysts.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition: Triazole Derivatives: 2-(1H-1,2,4-Triazole-1-yl)-N-(3-methoxyphenyl)acetamide derivatives show moderate AChE inhibition, with OCH₃ substituents outperforming NO₂ analogs . Isoxazole vs. Triazole: The target compound’s phenylisoxazole group may enhance π-π stacking with AChE’s aromatic gorge compared to triazole derivatives .

Receptor Binding

  • Melatonin Receptor (MT1/MT2) Modulation: Analogs like N-{2-[(3-Hydroxyphenyl)(3-methoxyphenyl)amino]ethyl}acetamide (15) exhibit improved water solubility and receptor affinity due to hydroxyl and methoxy groups .

Anti-inflammatory and Anti-exudative Effects

  • Anti-exudative Activity: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (10 mg/kg) showed comparable efficacy to diclofenac sodium (8 mg/kg) in reducing inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-[2-(3-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Isoxazole ring formation : Cyclization of β-keto esters with hydroxylamine derivatives to construct the 1,2-oxazole core .
  • Acetamide coupling : Reaction of the isoxazole intermediate with chloroacetyl chloride or activated esters in the presence of a base (e.g., triethylamine) to form the acetamide backbone .
  • Substitution reactions : Introduction of the 3-methoxyphenethyl group via nucleophilic substitution or reductive amination under controlled pH and temperature .
    • Critical Note : Reaction optimization (e.g., solvent choice, catalyst loading) is essential to avoid side products like over-oxidized or dimerized species .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm substitution patterns on the phenyl and isoxazole rings. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers or impurities .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives, though this requires high-purity samples .

Q. What are the primary biological targets or activities reported for this compound?

  • Methodological Answer :

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values) or anticancer activity via MTT assays against cell lines (e.g., HeLa, MCF-7). Structural analogs show inhibition of bacterial efflux pumps or tubulin polymerization .
  • Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays. The acetamide moiety may act as a hydrogen-bond donor for active-site interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer :

  • Assay standardization : Variability in results often stems from differences in cell culture conditions (e.g., serum concentration, passage number). Replicate assays under harmonized protocols .
  • SAR analysis : Compare substituent effects (e.g., methoxy vs. chloro groups on phenyl rings) using computational tools like CoMFA to identify pharmacophoric features .
  • Meta-analysis : Aggregate data from PubChem and validated literature to identify trends (e.g., oxadiazole derivatives showing higher potency than oxazoles) .

Q. What strategies optimize the yield of the final compound during scale-up synthesis?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification via column chromatography .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in aryl-alkyl bond formation .
  • Process monitoring : Use inline FTIR or HPLC to detect intermediates and adjust reaction parameters in real time .

Q. How can computational modeling predict the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or EGFR kinase. Focus on interactions between the methoxyphenyl group and hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy with MM-PBSA .
  • Validation : Correlate computational predictions with in vitro enzyme inhibition assays to refine models .

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